Desfluoro Tedizolid Phosphate Ester
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Overview
Description
Desfluoro Tedizolid Phosphate Ester is a derivative of Tedizolid Phosphate, which is a next-generation oxazolidinone antibiotic. This compound is designed to combat multidrug-resistant Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp . The modification of Tedizolid Phosphate to this compound involves the removal of a fluorine atom, which may influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Desfluoro Tedizolid Phosphate Ester involves a coupling reaction between specific precursor compounds. One method involves the reaction of a compound represented by formula II with a compound represented by formula III to generate the desired ester . The process is designed to be economical and environmentally friendly, making it suitable for industrial production .
Industrial Production Methods
Industrial production of this compound follows similar principles to those used in the synthesis of Tedizolid Phosphate. The process involves the use of readily available raw materials and a straightforward synthetic route, ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Desfluoro Tedizolid Phosphate Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or alkaline conditions to break down the ester bond.
Oxidation: Often requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include the active metabolite Tedizolid and various degradation products. These products are analyzed to ensure the compound’s stability and efficacy .
Scientific Research Applications
Desfluoro Tedizolid Phosphate Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of oxazolidinone derivatives.
Biology: Investigated for its antibacterial properties and potential to combat resistant bacterial strains.
Medicine: Explored for its therapeutic potential in treating acute bacterial skin and skin structure infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
Mechanism of Action
Desfluoro Tedizolid Phosphate Ester exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This mechanism is similar to other oxazolidinones but may exhibit unique interactions due to the absence of the fluorine atom.
Comparison with Similar Compounds
Similar Compounds
Tedizolid Phosphate: The parent compound with a fluorine atom.
Linezolid: An earlier oxazolidinone antibiotic with a similar mechanism of action.
Delafloxacin: Another antibiotic with activity against Gram-positive bacteria
Uniqueness
Desfluoro Tedizolid Phosphate Ester is unique due to its structural modification, which may enhance its activity against certain resistant bacterial strains. The removal of the fluorine atom can influence its pharmacokinetic properties and reduce potential side effects .
Conclusion
This compound represents a promising advancement in the field of antibiotics, offering potential benefits in combating multidrug-resistant bacterial infections. Its unique chemical structure, preparation methods, and diverse applications make it a valuable compound for further research and development.
Biological Activity
Desfluoro Tedizolid Phosphate Ester is a notable compound within the oxazolidinone class, primarily recognized as an impurity of Tedizolid Phosphate. This article delves into its biological activity, examining its pharmacological properties, interactions, and implications in antibiotic research.
Overview of this compound
This compound is synthesized through complex organic processes and is important in the pharmaceutical industry for quality control and research purposes. While it lacks direct therapeutic applications, understanding its biological activity contributes to the broader knowledge of antibiotic efficacy and safety profiles.
This compound shares structural similarities with Tedizolid, which exerts its bacteriostatic effects by inhibiting protein synthesis in bacteria. Specifically, it binds to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex necessary for protein synthesis . This mechanism is crucial for its activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound and other oxazolidinones:
Compound | MIC Range (μg/ml) | Activity Against MRSA | Activity Against MSSA |
---|---|---|---|
Desfluoro Tedizolid | Not specified | Yes | Yes |
Tedizolid | 0.03 - 0.25 | 97.9% eradication rate | 95.7% eradication rate |
Linezolid | 0.12 - 1 | Lower than tedizolid | Lower than tedizolid |
Pharmacokinetics
Research indicates that this compound influences the pharmacokinetics of Tedizolid. After oral administration, Tedizolid exhibits high bioavailability (82-95%) due to rapid conversion from its prodrug form . The compound's pharmacokinetic profile supports once-daily dosing without significant food interactions, making it a favorable option in clinical settings .
Case Studies
Several case studies illustrate the effectiveness of Tedizolid (and by extension, its impurities like Desfluoro Tedizolid) in treating severe infections:
- Case Study on Severe Cellulitis :
- Extended Therapy Outcomes :
Safety Profile and Adverse Reactions
While this compound itself has not been extensively studied for safety, its parent compound has shown a safety profile comparable to other antibiotics in its class. Common adverse reactions include gastrointestinal disturbances and potential myelosuppression when used beyond recommended durations . Monitoring is essential in patients with renal insufficiency due to increased risks of hematological effects.
Research Findings
Recent studies have focused on the implications of impurities like Desfluoro Tedizolid on drug metabolism and efficacy:
- Impurities can significantly affect pharmacokinetics and overall drug performance.
- Understanding these interactions helps in assessing the safety and effectiveness profiles necessary for antibiotic development.
Properties
Molecular Formula |
C17H17N6O6P |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
[(5R)-3-[4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H17N6O6P/c1-22-20-16(19-21-22)15-7-4-12(8-18-15)11-2-5-13(6-3-11)23-9-14(29-17(23)24)10-28-30(25,26)27/h2-8,14H,9-10H2,1H3,(H2,25,26,27)/t14-/m1/s1 |
InChI Key |
ISLJNGLDFPBGAQ-CQSZACIVSA-N |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4CC(OC4=O)COP(=O)(O)O |
Origin of Product |
United States |
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